1-Nitropropane

C3H7NO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C3H7NO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.17 M

In water, 1.50X10+4 mg/L at 25 °C

Slightly soluble in water (1.4 mL/100 mL)

Slightly soluble in water

Miscible with ethanol, ethyl ether; soluble in chloroform

Solubility in water, g/100ml: 1.4

1%

Synonyms

Canonical SMILES

Organic Synthesis:

- As a building block: 1-Nitropropane's reactive nitro group allows it to participate in various organic reactions, making it a valuable building block for synthesizing complex molecules. Studies have explored its use in synthesizing pharmaceuticals, agrochemicals, and other organic compounds [].

Solvent:

- Niche solvent: 1-Nitropropane exhibits moderate polarity and solvency properties, making it suitable for dissolving specific non-polar and polar compounds. However, due to its toxicity and flammability, its use as a solvent is limited to specific research applications where other safer alternatives are not viable [].

Chemical and Biological Studies:

Understanding nitroalkane chemistry

1-Nitropropane, as a member of the nitroalkane class, serves as a model compound for studying the reactivity and properties of nitroalkanes in general. Research investigates its reactivity with other chemicals, its decomposition pathways, and its potential environmental and biological effects [].

Toxicology research

Due to its toxicity, 1-Nitropropane is used in some studies to understand the mechanisms of nitroalkane-induced toxicity and develop strategies for mitigation and detoxification []. However, it's important to note that such research often involves controlled laboratory settings with strict safety protocols.

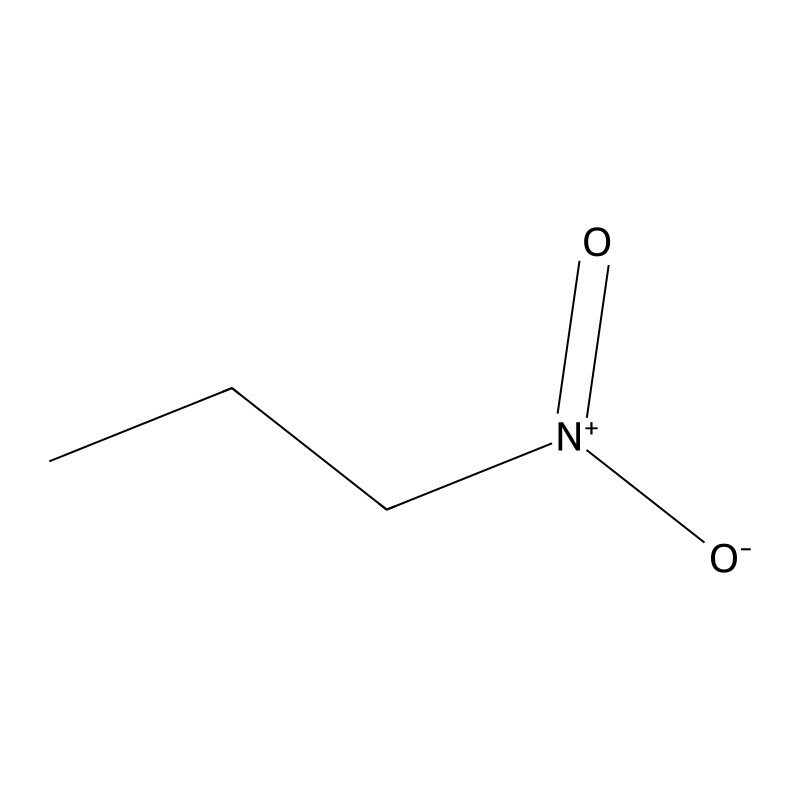

1-Nitropropane is a colorless, oily liquid classified as a nitroalkane. Its chemical formula is C₃H₇NO₂, and it is an isomer of 2-nitropropane. This compound possesses a mild, fruity odor and is primarily utilized as an industrial solvent and fuel additive. Its unique molecular structure, which includes both hydrophilic (-NO₂) and hydrophobic (-CH₃) components, allows it to act as an azeotropic solvent, making it useful in various applications including coatings, inks, and adhesives .

1-Nitropropane is a hazardous compound and should be handled with appropriate precautions. It is toxic by inhalation, ingestion, and skin contact. Exposure to vapors can irritate the lungs and eyes. Prolonged or repeated exposure can damage the liver and kidneys [].

- Toxicity: The maximum exposure limit for 1-Nitropropane is 25 ppm (parts per million) according to the American Conference of Governmental Industrial Hygienists (ACGIH) [].

- Flammability: 1-Nitropropane is flammable and can ignite with heat or open flame [].

- Reactivity: 1-Nitropropane can be reactive with strong oxidizing agents and strong bases [].

- Decomposition: When heated, 1-nitropropane decomposes into toxic gases, including nitrogen oxides. This reaction poses significant safety hazards due to the potential for violent reactions with oxidizing agents and strong bases .

- Hydrolysis: In the presence of concentrated sulfuric acid, 1-nitropropane can hydrolyze to form hydroxylamine sulfate and the corresponding carboxylic acid .

- Reactivity with Electrophiles: 1-nitropropane can engage in Michael reactions with electron-deficient alkenes and carbonyl compounds, facilitating various synthetic pathways .

The biological activity of 1-nitropropane is primarily linked to its metabolism in the liver. It is metabolized by the cytochrome P-450-dependent mixed-function oxidase system. Studies indicate that its oxidative denitrification occurs at a slower rate compared to other nitroalkanes like 2-nitropropane . While not classified as a carcinogen, exposure can lead to toxicity affecting the liver and kidneys. Symptoms of exposure include irritation of the respiratory tract, headaches, dizziness, and nausea .

1-Nitropropane is synthesized through several methods:

- Vapor-Phase Nitration: The most common industrial method involves the vapor-phase nitration of propane with nitric acid. This process yields multiple nitroalkanes including nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane .

- Byproduct of 2-Nitropropane Production: It can also be obtained as a byproduct during the production of 2-nitropropane through similar nitration processes .

The applications of 1-nitropropane are diverse:

- Solvent: It serves as a solvent in coatings, inks, and adhesives due to its ability to dissolve various organic materials.

- Fuel Additive: Its role as a fuel additive enhances combustion efficiency in automotive and aircraft engines by increasing fuel conversion rates .

- Propellant: The compound's high specific impulse makes it suitable for use in long-range rocket systems .

Research on interaction studies involving 1-nitropropane has focused on its metabolic pathways and reactivity with other compounds. For instance, its interaction with formaldehyde and ammonia has been documented, highlighting its potential in synthetic organic chemistry . Furthermore, studies indicate that it can form salts with inorganic bases like calcium hydroxide; these salts may exhibit explosive properties under certain conditions .

Several compounds share structural similarities with 1-nitropropane. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Nitroethane | C₂H₅NO₂ | Used as a solvent and fuel additive; lower boiling point than 1-nitropropane. |

| Nitromethane | CH₃NO₂ | Commonly used in organic synthesis; more reactive than 1-nitropropane. |

| 2-Nitropropane | C₃H₇NO₂ | Isomer of 1-nitropropane; different reactivity patterns due to position of nitro group. |

Uniqueness of 1-Nitropropane

1-Nitropropane stands out due to its dual hydrophilic-hydrophobic nature, making it particularly effective as an azeotropic solvent. Its specific impulse characteristics also enhance its utility in propellant applications compared to other nitroalkanes.

The industrial synthesis of 1-NP dates to the early 20th century, when vapor-phase nitration of propane was first explored. This process, conducted at 390–440°C and 0.69–0.86 MPa pressure, yields a mixture of nitroalkanes, including nitromethane, nitroethane, and both 1- and 2-nitropropane isomers. Early studies revealed the challenges of selectivity, as the reaction favors 2-nitropropane (2-NP) due to thermodynamic stability. By the 1950s, optimized methods using phase-transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate) improved 1-NP yields to 62% in laboratory settings.

Current Research Landscape and Significance

Modern research prioritizes 1-NP’s role in green chemistry and toxicology. Recent investigations highlight its potential as a solvent in semiconductor manufacturing and its hepatotoxicity compared to 2-NP. The compound’s low ecological exposure potential, as noted by Health Canada, further underscores its industrial relevance despite safety concerns.

Theoretical Framework for Nitroalkane Chemistry

Nitroalkanes exhibit unique reactivity due to the electron-withdrawing nitro group ($$-\text{NO}2$$). The “nitroalkane anomaly” describes the unexpected acidity of secondary nitroalkanes like 2-NP ($$ \text{p}Ka = 7.7 $$) compared to primary analogs such as 1-NP ($$ \text{p}K_a = 8.2 $$). Hyperconjugative stabilization of the nitronate ion and polar effects explain this behavior, influencing reaction pathways in Henry reactions and nucleophilic substitutions.

Chemical and Physical Properties of 1-Nitropropane

Physical Properties

1-NP is a colorless liquid with a chloroform-like odor and the following characteristics:

- Boiling point: 131°C

- Density: 1.001 g/mL at 20°C

- Refractive index: 1.4016

- Solubility: Miscible with organic solvents (e.g., ethanol, chloroform); limited water solubility (63.5% azeotrope).

Chemical Reactivity

1-NP undergoes distinct reactions:

- Thermal decomposition: Releases toxic gases (e.g., nitrogen oxides) above 150°C.

- Reduction: Forms 1-aminopropane using catalysts like Raney nickel.

- Nucleophilic substitution: Reacts with alkyl halides under phase-transfer conditions to yield longer nitroalkanes.

Table 1: Comparative Acidity of Nitroalkanes

| Compound | pKa | Nitronate Stability |

|---|---|---|

| Nitromethane | 10.2 | Low |

| 1-Nitropropane | 8.2 | Moderate |

| 2-Nitropropane | 7.7 | High |

Data derived from calorimetric studies.

Synthesis and Production Methods

Industrial Synthesis

The predominant method involves propane nitration with 75% nitric acid at 400–450°C, producing 1-NP (25%) alongside 2-NP (40%) and minor byproducts. Recent advances include silica-lined reactors to minimize corrosion and improve yield.

Laboratory-Scale Synthesis

Phase-transfer catalysis (PTC) using 1-bromopropane and sodium nitrite in chloroform achieves 62% yield at 31°C. Key parameters:

- Catalyst: Tetrabutylammonium hydrogen sulfate

- Reaction time: 6 hours

- Byproducts: Propyl nitrite (14%), unreacted bromide (23%).

Applications of 1-Nitropropane

Industrial Solvents

1-NP serves as a solvent in:

- Paints and coatings: Enhances viscosity and drying time.

- Adhesives: Improves resin solubility in aerospace composites.

- Semiconductors: Cleans photolithography residues.

Chemical Intermediates

- Pharmaceuticals: Precursor to antiviral agents and GABA analogs.

- Agrochemicals: Synthesizes insecticides and larvicides.

Toxicology and Environmental Impact

Human Health Risks

- Acute toxicity: Oral LD₅₀ in rats = 455 mg/kg; causes renal and hepatic damage.

- Exposure limits: OSHA PEL = 25 ppm.

Ecological Considerations

1-NP exhibits low bioaccumulation potential but requires careful disposal due to nitric oxide emissions during decomposition. Health Canada classifies it as low risk for ecological exposure.

Vapor-Phase Nitration Processes

Propane and Nitric Acid Reaction Mechanisms

The vapor-phase nitration of propane with nitric acid represents the primary industrial method for producing 1-nitropropane and other nitroalkanes [1]. This process involves the reaction of propane with nitric acid at elevated temperatures, resulting in the formation of four nitroalkane products: nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane in essentially fixed relative concentrations [3]. The reaction mechanism proceeds through free-radical pathways, with the nitrogen dioxide radical representing the actual active nitrating species [25].

The fundamental reaction can be expressed as propane plus nitric acid yielding 1-nitropropane, 2-nitropropane, nitroethane, and nitromethane along with carbon dioxide, water, and nitric oxide as byproducts [36]. The distribution of products shows that 2-nitropropane represents approximately 40 percent by weight, 1-nitropropane accounts for 25 percent, nitromethane contributes 25 percent, and nitroethane comprises 10 percent of the total nitroalkane product mixture [37].

Industrial processes typically employ a molar excess of propane relative to nitric acid to serve as a heat sink and improve temperature control in the strongly exothermic reaction [25]. The nitration proceeds through the formation of nitrogen dioxide from nitric acid decomposition, which then participates in hydrogen abstraction reactions from the propane molecule at different carbon positions [9].

Temperature and Pressure Dependencies (380-450°C Range)

The vapor-phase nitration process operates within a critical temperature range of 380 to 450 degrees Celsius, with optimal conditions typically maintained between 400 and 420 degrees Celsius [4] [6]. At temperatures below 380 degrees Celsius, the reaction rate becomes insufficient for commercial viability, while temperatures exceeding 450 degrees Celsius lead to excessive decomposition and reduced selectivity [14].

Pressure conditions for industrial vapor-phase nitration typically range from atmospheric pressure to approximately 150 pounds per square inch [4] [6]. The Commercial Solvents Corporation established efficient industrial processes operating at temperatures above 400 degrees Celsius with controlled pressure conditions [4]. Research investigations have demonstrated that operation at 400 degrees Celsius with residence times of 1.1 to 1.9 seconds and propane to nitric acid mole ratios from 4:1 to 16:1 provides optimal conversion efficiency [14].

Temperature control represents a critical parameter due to the strongly exothermic nature of the nitration reaction [25]. Industrial implementations achieve temperature regulation through various methods including propane excess utilization, nitric acid spray injection and vaporization, and residence time optimization within the reactor system [25]. The conversion of nitric acid into target nitroalkane products typically remains below 50 percent, with the predominant portion reacting to form nitrogen oxides and nitrogen gas [25].

Radical Chain Reaction Pathways

The vapor-phase nitration mechanism proceeds through complex radical chain pathways involving hydrogen abstraction by nitrogen dioxide radicals [9] [11]. The process begins with the thermal decomposition of nitric acid to generate nitrogen dioxide radicals, which serve as the primary hydrogen abstraction agents [25]. These radicals attack different carbon-hydrogen bonds in the propane molecule, leading to the formation of primary and secondary carbon radicals [16].

The radical chain mechanism involves initiation, propagation, and termination steps characteristic of free-radical processes [11]. During initiation, nitrogen dioxide radicals abstract hydrogen atoms from propane, forming nitrous acid and alkyl radicals [9]. The propagation steps involve the reaction of alkyl radicals with additional nitrogen dioxide molecules, leading to nitroalkane formation and regeneration of reactive radical species [11].

Computational studies have investigated hydrogen abstraction reactions from 1-nitropropane by hydrogen and hydroxyl radicals using canonical variational transition-state theory [9]. The research demonstrates that the reaction channel at the carbon beta position represents the most important pathway above room temperature [9]. Rate constant calculations show that multistructural torsional anharmonicity, variational effects, and tunneling effects significantly influence the hydrogen abstraction reactions [9].

Effect of Radiation on Nitration Processes

Radiation effects on nitration processes have been extensively investigated to determine potential enhancements to conventional thermal nitration methods [13] [14]. Research conducted on the nitric acid-cyclohexane and nitrogen dioxide-cyclohexane systems revealed that gamma radiation exposure up to 117 hours duration, corresponding to 1.7 × 10^7 rads at temperatures of 60 to 140 degrees Celsius, produced the same spectrum of products as thermal experiments [13].

Studies on vapor-phase nitration of propane under gamma radiation conditions at 195,000 roentgens per hour demonstrated minimal effects on nitric acid conversion except when oxygen was added to the reactants [14]. The investigation encompassed temperatures from 370 to 460 degrees Celsius, propane to nitric acid mole ratios from 4:1 to 16:1, and residence times of 1.1 to 1.9 seconds [14]. Irradiation of the reacting mixture produced approximately 10 to 15 percent relative increase in conversion when oxygen was present [14].

The research concluded that radiation has little, if any, effect on nitration reactions compared to thermal processes [13]. Surface conditions, temperature, and homogeneity of reactants demonstrate much greater influence on reaction rates than the presence or absence of ionizing radiation [13]. Product yields, particularly nitrocyclohexane formation, increased with radiation exposures up to 65 hours but subsequently decreased, with gas production and nitro product yields increasing with temperature [13].

Phase-Transfer Catalysis Methods

Synthesis from Bromoalkanes

Phase-transfer catalysis represents an alternative synthetic approach for 1-nitropropane production through the displacement reaction of bromoalkanes with sodium nitrite [17]. This method offers advantages over vapor-phase nitration by avoiding the hazardous conditions and formation of various side-products associated with high-temperature propane nitration [17]. The process employs liquid-liquid phase-transfer conditions rather than liquid-solid operations, requiring alkaline conditions maintained through sodium carbonate addition [17].

The synthesis proceeds through nucleophilic substitution of bromide ions by nitrite ions in the presence of phase-transfer catalysts [17]. Primary alkyl bromides demonstrate superior reactivity compared to chloroalkanes, with 1-chlorobutane showing no reaction to 1-nitrobutane under similar conditions where 1-bromobutane achieved 57 percent yield [17]. The reaction selectivity varies significantly with substrate structure, as secondary bromides like 2-bromopropane exhibit relatively low reaction rates and reduced yields compared to primary bromides [17].

Reaction conditions typically involve aqueous sodium nitrite solutions with organic phases containing the bromoalkane substrate and phase-transfer catalyst in chloroform [17]. The process maintains temperatures at 31 degrees Celsius with mechanical agitation at 1500 revolutions per minute for reaction periods of approximately 6 hours [17]. The method achieves yields of 62 percent for 1-nitropropane from 1-bromopropane, with 23 percent recovery of unreacted starting material [17].

Tetrabutylammonium Hydrogen Sulfate as Catalyst

Tetrabutylammonium hydrogen sulfate emerges as the optimal phase-transfer catalyst for nitroalkane synthesis from bromoalkanes through systematic screening of various catalytic systems [17]. This quaternary ammonium salt facilitates ion exchange between the aqueous nitrite phase and organic bromide phase, enabling efficient nucleophilic substitution under mild conditions [17]. The catalyst operates through the formation of lipophilic ion pairs that transport nitrite ions into the organic phase where displacement reactions occur [17].

Comparative studies of different phase-transfer catalysts revealed that tetrabutylammonium hydrogen sulfate provides superior performance compared to other tetraalkylammonium salts, crown ethers, and polyethylene glycols [17]. The selectivity for nitroalkane formation varies between 20 and 70 percent depending on reaction conditions and catalyst employed, with tetrabutylammonium hydrogen sulfate consistently achieving the higher end of this range [17].

The catalyst concentration typically ranges from 3 to 30 millimoles per reaction, representing approximately 3 percent by weight relative to the substrate [17]. The mechanism involves the quaternary ammonium cation facilitating nitrite anion transfer across the phase boundary, followed by nucleophilic attack on the alkyl bromide [17]. The process generates alkyl nitrite as the primary byproduct, detected at approximately 14 percent levels, while hydrolysis to alcohol remains negligible under optimized conditions [17].

Solvent Effects and Optimization

Solvent selection represents a critical parameter in phase-transfer catalyzed nitroalkane synthesis, with chloroform emerging as the optimal organic medium among tested alternatives [17]. The choice of solvent significantly influences reaction rates, product selectivity, and catalyst efficiency through effects on phase separation, substrate solubility, and ion-pair stability [22]. Systematic evaluation of various solvents demonstrates that chloroform provides the ideal balance of substrate dissolution, catalyst solubility, and phase-transfer efficiency [17].

Research on solvent effects in nitrophenol reduction reactions reveals that alcohol addition to aqueous reaction mixtures leads to dramatic decreases in reaction rates [22]. The addition of methanol, ethanol, or isopropanol to reaction systems causes complete suppression of reduction processes at 50 volume percent alcohol concentrations [22]. These effects result from substantially higher oxygen solubility in alcohols compared to water, affecting the overall reaction kinetics [22].

Optimization studies indicate that maintaining alkaline conditions through 0.4 molar sodium carbonate addition proves essential for achieving high nitroalkane yields [17]. The liquid-liquid phase-transfer mode requires careful pH control to prevent competitive hydrolysis reactions and maintain catalyst stability [17]. Temperature optimization typically favors ambient to slightly elevated conditions around 31 degrees Celsius, balancing reaction rates with product stability and minimizing side reactions [17].

Microstructured Flow Reactor Technologies

Multi-Step Processing Advantages

Microstructured flow reactor systems offer significant advantages for nitroalkane synthesis through enhanced process control, improved safety, and increased reaction efficiency compared to conventional batch reactors [25] [30]. These systems enable precise control of reaction parameters including temperature, pressure, residence time, and reactant mixing through engineered microchannel geometries [25]. The technology facilitates multi-step processing approaches that integrate reaction, separation, and purification operations within continuous flow configurations [28].

The microstructured approach allows for the implementation of complex synthetic sequences involving multiple reaction stages, intermediate separations, and product isolation steps within integrated flow systems [28]. Research demonstrates successful implementation of four-step reaction sequences including condensation, aromatic nucleophilic substitution, deprotection, and salt formation within unified flow platforms [28]. These integrated systems reduce processing time, minimize intermediate handling, and improve overall process efficiency compared to sequential batch operations [28].

Microreactor technology enables the handling of hazardous reagents and explosive mixtures under controlled conditions that would be impractical in conventional batch systems [25] [30]. The small volumes and rapid heat transfer characteristics of microchannels allow for safe processing of potentially dangerous reaction mixtures [30]. The continuous flow operation provides inherent safety advantages through reduced inventory of hazardous materials and improved containment of reactive species [25].

Reaction Parameter Control and Optimization

Microstructured reactors provide unprecedented control over critical reaction parameters through precise engineering of channel dimensions, flow rates, and heat transfer characteristics [25] [30]. The technology enables independent optimization of temperature, pressure, residence time, and mixing efficiency to maximize product selectivity and conversion [25]. Channel dimensions with hydraulic diameters less than 2.5 millimeters and specific internal surface areas exceeding 1600 square meters per cubic meter facilitate rapid heat and mass transfer [25].

Temperature control in microreactors achieves precision levels unattainable in conventional systems through efficient heat exchange between reaction channels and coolant streams [30]. The high surface-to-volume ratios enable rapid temperature adjustments and tight temperature regulation throughout the reaction zone [25]. Research demonstrates temperature control within plus or minus 1 degree Celsius over reaction lengths exceeding 60 meters [25].

Pressure optimization in microstructured systems allows for operation at elevated pressures up to 20 bar while maintaining vapor-phase conditions for gaseous reactants [25]. The process enables operation at maximum feasible pressures limited only by detonation pressure considerations and material constraints [25]. Residence time control through channel length and flow rate adjustment provides optimization ranges from 1 to 600 seconds, with typical optimum conditions between 20 and 200 seconds [25].

Surface-to-Volume Ratio Effects on Selectivity

The high surface-to-volume ratios characteristic of microstructured reactors exert profound effects on reaction selectivity through enhanced heat transfer, improved mass transfer, and surface-mediated reaction control [25] [30]. Specific internal surface areas exceeding 2500 square meters per cubic meter provide intimate contact between reactants and channel walls, facilitating surface-catalyzed processes and rapid thermal equilibration [25]. These geometric characteristics enable achievement of selectivities up to 63 percent for total nitroalkanes at conversion levels up to 90 percent without requiring alkane excesses [25].

Surface coating strategies further enhance selectivity through the application of inert or catalytically active materials to microchannel walls [25]. Silicon coatings on internal surfaces contribute to decreased undesirable secondary reactions, providing advantageous effects on selectivity and yield of desired products [25]. The passivated surfaces prevent wall-catalyzed decomposition reactions that typically reduce product selectivity in conventional reactor systems [25].

Research on continuous-flow microreactor systems demonstrates enhanced selectivity and safety in nitration processes through optimized surface-to-volume ratios [30]. The rapid mixing, efficient heat transfer, and precise reaction control enabled by microstructured geometries result in improved product distributions compared to traditional batch reactors [30]. Studies show that microreactor systems achieve 91.6 percent yield of target nitrocompounds with significantly reduced formation of hazardous byproducts [30].

Decomposition Pathways Under Thermal Conditions

The thermal decomposition of 1-nitropropane follows two distinct mechanistic pathways depending on temperature conditions. At moderate temperatures (320-380°C), the compound primarily undergoes molecular decomposition through a concerted elimination mechanism, while at higher temperatures (490-555°C), radical decomposition via homolytic carbon-nitrogen bond cleavage becomes dominant [1] [2].

The molecular mechanism involves the elimination of nitrous acid (HNO2) through a five-membered cyclic transition state, as described by the following reaction:

CH3CH2CH2NO2 → CH3CH=CH2 + HNO2

This process exhibits an activation energy of 188.1 kJ/mol and a pre-exponential factor of 12.15 (lg A/s⁻¹) [1]. The reaction proceeds through a polar transition state characterized by significant charge separation, with the nitro group acting as an electron-withdrawing substituent that facilitates the elimination process [1].

The radical mechanism becomes predominant above 340 K (67°C) and involves the homolytic cleavage of the carbon-nitrogen bond:

CH3CH2CH2NO2 → CH3CH2CH2- + - NO2

This pathway demonstrates a higher activation energy of 233.1 kJ/mol and a pre-exponential factor of 15.90 (lg A/s⁻¹) [1]. The resulting propyl radical undergoes subsequent reactions including β-scission to form ethylene and methyl radicals, or hydrogen abstraction reactions leading to propane formation [1].

Interaction with Oxidizing Agents

1-Nitropropane exhibits violent reactivity with various oxidizing agents, ranging from moderate reactions with hydrogen peroxide to explosive interactions with concentrated nitric acid [3]. The compound reacts with oxidizing agents through multiple pathways including direct oxidation, radical-mediated chain reactions, and complete mineralization processes.

When exposed to hydrogen peroxide (H2O2), 1-nitropropane undergoes oxidative cleavage at moderate temperatures (0-50°C), producing propanoic acid and nitrous oxide as primary products. This reaction proceeds through a mechanism involving the formation of hydroperoxide intermediates and subsequent decomposition to generate the observed products.

Potassium permanganate (KMnO4) induces violent oxidation of 1-nitropropane at temperatures ranging from 25-100°C, leading to complete mineralization with formation of carbon dioxide, water, and manganese dioxide. The reaction mechanism involves electron transfer from the organic substrate to the permanganate ion, followed by rapid decomposition of the resulting radical cation.

Chlorine gas (Cl2) promotes radical chlorination reactions at elevated temperatures (25-200°C), producing various chlorinated organic products through a free-radical chain mechanism. The reaction initiates through abstraction of hydrogen atoms from the alkyl chain, followed by chlorine atom addition and subsequent propagation steps.

Reactions with Strong Bases

1-Nitropropane demonstrates significant reactivity with strong bases, with reaction pathways dependent on the specific base employed and reaction conditions [4]. The compound shows particular sensitivity to alkaline conditions, with some interactions presenting serious safety hazards.

Sodium hydroxide (NaOH) and potassium hydroxide (KOH) react with 1-nitropropane through nucleophilic substitution mechanisms at temperatures between 25-100°C. These reactions proceed via SN2 displacement of the nitro group, resulting in the formation of propanoic acid and nitrite salts:

CH3CH2CH2NO2 + OH⁻ → CH3CH2COOH + NO2⁻

The reaction involves moderate heat evolution and requires careful temperature control to prevent runaway reactions.

Calcium hydroxide (Ca(OH)2) presents extreme hazard when combined with 1-nitropropane, potentially leading to explosive decomposition even at room temperature. This violent reaction occurs through rapid decomposition mechanisms that generate significant heat and gaseous products, creating dangerous pressure buildup in closed systems.

Organic bases such as tertiary amines (R3N) interact with 1-nitropropane through acid-base reactions at moderate temperatures (25-50°C). These reactions involve proton transfer from the α-carbon of the nitroalkane to the basic nitrogen, forming protonated base species and nitrite anions through subsequent decomposition pathways.

Photochemical Transformations

Primary Processes in Gaseous 1-Nitropropane Photolysis

The primary photochemical processes in gaseous 1-nitropropane involve direct photodissociation upon absorption of ultraviolet radiation in the wavelength range of 200-400 nm [5] [6]. The photolysis mechanism proceeds through electronic excitation to singlet and triplet states, followed by various decomposition pathways.

Upon photon absorption, 1-nitropropane undergoes primary photolysis to produce ethylene, formaldehyde, and nitric oxide as the major products [5] [6]. The quantum yield for this process ranges from 0.05-0.15, depending on excitation wavelength and experimental conditions. The reaction can be represented as:

CH3CH2CH2NO2 + hν → CH2=CH2 + CH2O + NO

This direct photodissociation process involves rupture of multiple bonds within the molecule, leading to the formation of stable small molecules rather than radical intermediates [5].

Norrish Type II Intramolecular Processes

1-Nitropropane undergoes Norrish Type II intramolecular processes involving γ-hydrogen abstraction to form cyclic intermediates [5] [7]. This photochemical transformation occurs upon excitation with wavelengths between 250-350 nm and demonstrates quantum yields ranging from 0.01-0.05.

The Norrish Type II process involves the formation of a six-membered cyclic transition state through intramolecular hydrogen abstraction from the γ-position:

CH3CH2CH2NO2 + hν → [cyclic intermediate] → products

This mechanism represents a typical intramolecular non-radical process that serves as an important primary photochemical pathway [5]. The resulting cyclic intermediates can undergo further decomposition to yield various products including alkenes, aldehydes, and nitrogen oxides.

The process exhibits significant solvent effects, with polar solvents enhancing the reaction rate through stabilization of the polar transition state [8] [9]. The mechanism involves initial excitation to the lowest triplet state, followed by intramolecular hydrogen transfer and subsequent ring-opening reactions.

Homolytic C-N Bond Cleavage Mechanisms

Homolytic carbon-nitrogen bond cleavage represents a major photochemical pathway for 1-nitropropane, particularly under shorter wavelength irradiation (200-300 nm) [10] [11]. This process generates propyl radicals and nitrogen dioxide radicals with quantum yields ranging from 0.1-0.3.

The homolytic cleavage mechanism involves direct photodissociation of the carbon-nitrogen bond:

CH3CH2CH2NO2 + hν → CH3CH2CH2- + - NO2

The activation energy for this process is calculated to be 234-269 kJ/mol, which is significantly lower than the thermal C-N bond dissociation energy due to electronic excitation [10]. The resulting propyl radicals undergo various secondary reactions including β-scission, hydrogen abstraction, and recombination processes.

The homolytic cleavage process demonstrates moderate solvent effects, with non-polar solvents slightly favoring the reaction through enhanced radical stability [8]. The mechanism involves population of antibonding orbitals that weaken the carbon-nitrogen bond, facilitating homolytic dissociation.

H-Abstraction Reaction Kinetics

Reactions with H and OH Radicals

H-abstraction reactions from 1-nitropropane by hydrogen and hydroxyl radicals represent crucial elementary processes in combustion and atmospheric chemistry [12] [13]. These reactions have been extensively studied using advanced theoretical methods to determine accurate rate constants and mechanistic details.

The reaction with hydrogen radicals proceeds through multiple pathways depending on the site of hydrogen abstraction:

1-NP + H → Products

The overall rate constant at 298 K is approximately 1.2×10¹¹ cm³/mol/s, with temperature-dependent behavior following Arrhenius kinetics over the range 200-2000 K [12] [13].

Hydroxyl radical reactions show distinct site selectivity, with preferential abstraction from the β-position:

CH3CH2CH2NO2 + OH → CH3CHCH2NO2 + H2O (β-position)

CH3CH2CH2NO2 + OH → CH3CH2CHNO2 + H2O (α-position)

The β-position abstraction exhibits a rate constant of 2.8×10¹² cm³/mol/s at 298 K with an activation energy of approximately 25-30 kJ/mol, while α-position abstraction shows a rate constant of 1.5×10¹² cm³/mol/s with an activation energy of 35-40 kJ/mol [12] [13].

Canonical Variational Transition-State Theory Applications

The kinetic analysis of H-abstraction reactions from 1-nitropropane employs canonical variational transition-state theory combined with multistructural torsional anharmonicity and small-curvature tunneling corrections (MS-CVT/SCT) [12] [13]. This advanced theoretical framework provides accurate rate constants over wide temperature ranges.

The M08-HX/cc-pVTZ method has been adopted for geometry optimizations and frequency calculations, demonstrating effective performance with an average mean unsigned deviation of 0.95 kcal/mol against benchmark DLPNO-CCSD(T)/CBS(T-Q) calculations [12] [13]. The rate constants are calculated using the MS-CVT/SCT method at temperatures from 200-2000 K, achieving good agreement with available experimental data.

The canonical variational transition-state theory locates the optimal dividing surface that minimizes the generalized transition-state theory rate constant. For the H-abstraction reactions, the variational effect reduces the rate constants by factors of 1.5-2.1 compared to conventional transition-state theory predictions [12] [13].

Multistructural Torsional Anharmonicity Effects

Multistructural torsional anharmonicity significantly influences the kinetics of H-abstraction reactions from 1-nitropropane [12] [13]. This effect accounts for the coupling between internal rotations and the reaction coordinate, providing corrections to the harmonic oscillator approximation.

The torsional anharmonicity corrections reduce activation energies by 2.3 kJ/mol for C-C bond rotation, 3.1 kJ/mol for C-N bond rotation, and 1.8 kJ/mol for NO2 group rotation [12] [13]. These corrections enhance rate constants by factors of 1.3-2.1 depending on the specific torsional mode and temperature.

The multistructural approach considers multiple conformations along the reaction path, with each conformation contributing to the overall rate constant based on its statistical weight. The analysis reveals that conformational flexibility plays a crucial role in determining the reaction kinetics, particularly for the β-position hydrogen abstraction pathway [12] [13].

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless oily liquid with a somewhat disagreeable odor.

Colorless liquid with a somewhat disagreeable odor.

Color/Form

Colorless liquid

XLogP3

Boiling Point

131.1 °C

131.2 °C

132 °C

269°F

Flash Point

36 °C, 96 °F (closed cup)

93 °F (34 °C) - open cup

120 °F open cup (commercial grade)

36 °C

96°F

Vapor Density

3.06 (Air = 1)

Relative vapor density (air = 1): 3.1

3.06

Density

0.9961 g/cu cm at 25 °C

Relative density (water = 1): 0.99

1.00

LogP

log Kow = 0.87

Odor

Mild, fruity odo

Melting Point

-108.0 °C

-104.3 °C

-108 °C

-162°F

UNII

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

Vapor Pressure

10.10 mmHg

1.01X10+1 mm Hg at 25 °C /Extrapolated/

Vapor pressure, kPa at 20 °C: 1.0

8 mmHg

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

By reaction of propane with nitric acid under pressure.

... Produced by high-temperature vapor-phase nitration of propane. This process, which employs nitric acid as the nitrating agent, is based on a free radical reaction, in which the active species is the NO2 radical. This procedure produces a nitroalkane mixture rich in nitropropanes. The process is used by Angus Chemical Company for bulk production of nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane. The reaction is carried out at 350 - 450 °C. At this temperature all participants in the reaction are gaseous. The reaction is fast but not too fast, so that good temperature control is still assured. The pressure is adjusted to 0.8 - 1.2 MPa, so that the reaction product leaving the reactor can be condensed without liquefying the hydrocarbon. ... Individual nitroalkanes are then obtained as pure products by fractional column distillation.

General Manufacturing Information

Paint and coating manufacturing

Printing ink manufacturing

Wholesale and retail trade

Propane, 1-nitro-: ACTIVE

Analytic Laboratory Methods

Simple and sensitive colorimetric procedures for the measurement of several nitroalkanes were developed. The methods are based on the oxidative denitrification of nitroalkanes by nitroalkane oxidase and the spectrophotometric determination of 1 of the reaction products. A linear relationship was established between the absorbance of the colored products and the amount of nitroalkanes.

Method: OSHA 46; Procedure: gas chromatography with flame ionization detector; Analyte: 1-nitropropane; Matrix: air; Detection Limit: 25 ppb (91 ug/cu m).

1-Nitropropane was detected in machine cutting fluid by extraction with diethyl ether and concentration. This was treated by subboiling distillation under vacuum pressure to separate the volatile compounds. The compounds in this mixture were then identified by GC with both a FID and NPD.

Storage Conditions

Store in containers tightly closed. Outdoor or isolated storage is preferable. Indoor storage needs standard combustible liquid storage.

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): 3: Flammable liquids.

Stability Shelf Life

Dates

Development of a standard gas generating vial comprised of a silicon oil-polystyrene/divinylbenzene composite sorbent

Jonathan J Grandy, German A Gómez-Ríos, Janusz PawliszynPMID: 26243704 DOI: 10.1016/j.chroma.2015.07.063

Abstract

In this work, a highly reproducible standard gas generating vial is proposed. The vial is comprised of a silicon diffusion pump oil spiked with an appropriate calibration compound, such as modified McReynolds probes (benzene, 2-pentanone, pyridine, 1-nitropropane, 1-pentanol, and n-octane), and then mixed with polystyrene/divinylbenzene (PS/DVB) particles. The concentrations of these compounds in gaseous headspace were found to substantially decrease in comparison to previously developed hydrocarbon pump oil based vials; hence, the amount of standard loaded onto SPME fibers was at most, half that of the previous vial design. Depletion for all compounds after 208 successive extractions was shown to be less than 3.5%. Smaller quantities of standards being used resulted in a vial that depleted slower while remaining statistically repeatable over a wider number of runs. Indeed, it was found that depletion could be largely predicted by using a mass balance theoretical model. This behavior allowed a further increase in the number of loadings that could be performed repeatedly. At a 95% level of confidence, the ANOVA test demonstrated that the prepared vials were statistically identical, with no significant intra- or inter-batch differences. In addition, it was found that vials stored under different conditions (e.g. under light exposure, room temperature, and within a refrigerator) were stable over 10 weeks. Silicon based vials proved to be ideal for performing instrument quality control and loading of internal standards onto fibers, both of which are of great importance when performing on-site analysis using portable GC-MS instrumentation and high throughput determinations in laboratory.A surprising observation that oxygen can affect the product enantiopurity of an enzyme-catalysed reaction

Anna Fryszkowska, Helen S Toogood, David Mansell, Gill Stephens, John M Gardiner, Nigel S ScruttonPMID: 22978386 DOI: 10.1111/febs.12008

Abstract

Enzymes are natural catalysts, controlling reactions with typically high stereospecificity and enantiospecificity in substrate selection and/or product formation. This makes them useful in the synthesis of industrially relevant compounds, particularly where highly enantiopure products are required. The flavoprotein pentaerythritol tetranitrate (PETN) reductase is a member of the Old Yellow Enzyme family, and catalyses the asymmetric reduction of β-alkyl-β-arylnitroalkenes. Under aerobic conditions, it additionally undergoes futile cycles of NAD(P)H reduction of flavin, followed by reoxidation by oxygen, which generates the reactive oxygen species (ROS) hydrogen peroxide and superoxide. Prior studies have shown that not all reactions catalysed by PETN reductase yield enantiopure products, such as the reduction of (E)-2-phenyl-1-nitroprop-1-ene (PNE) to produce (S)-2-phenyl-1-nitropropane (PNA) with variable enantiomeric excess (ee). Recent independent studies of (E)-PNE reduction by PETN reductase showed that the major product formed could be switched to (R)-PNA, depending on the reaction conditions. We investigated this phenomenon, and found that the presence of oxygen and ROS influenced the overall product enantiopurity. Anaerobic reactions produced consistently higher nitroalkane (S)-PNA product yields than aerobic reactions (64% versus 28%). The presence of oxygen dramatically increased the preference for (R)-PNA formation (up to 52% ee). Conversely, the presence of the ROS superoxide and hydrogen peroxide switched the preference to (S)-PNA product formation. Given that oxygen has no role in the natural catalytic cycle, these findings demonstrate a remarkable ability to manipulate product enantiopurity of this enzyme-catalysed reaction by simple manipulation of reaction conditions. Potential mechanisms of this unusual behaviour are discussed.[Investigation on the changing regularity of the relationship between retention index and temperature of the GDX series stationary phases]

Y C Cui, C C Zhang, Z Wang, P J HongPMID: 12541587 DOI:

Abstract

A systematical measure of the polarity scale of the Chinese porous polymer beads of this series of stationary phase has been carried out, including the McReynolds constant at 120 degrees C by using squalane as non-polar stationary phase and the relative constant to GDX-103 at 180 degrees C. Based on the above work, two kinds stationary phases GDX-101 and GDX-103 were selected, on which the changing regularity of the relationship between retention index and temperature of the five "probes" of stationary polarity determination, including benzene, butanol, 1-nitropropane, 2-pentanone and pyridine were investigated. At the same time, the changing regularity with temperature of the relative McReynolds constant delta I of GDX-101 to GDX-103 was studied. It is found that Ip-theta c curve and delta I-theta c curve all showed a turning point at the temperature of 180 degrees C and that there was a maximum value of delta I at the temperature of 180 degrees C. So we think that the retention mechanism of this kind of stationary phase changed at 180 degrees C.Gibbs energies of transfer of alkali metal cations between mutually saturated water-solvent systems determined from extraction experiments with radiotracer 137Cs

Jirí Rais, Tatsuhiro Okada, J AlexovaPMID: 16623529 DOI: 10.1021/jp060318z

Abstract

Thermodynamic standard Gibbs energies of transfer of alkali metal cations related to Cs+ cation [DeltatG degrees*,(Cs+)-[DeltatG degrees*,(M+)] between several mutually saturated solvents of the type water-solvent were calculated from determined extraction exchange constants Kexch degrees,*(Cs+/M+). The used liquid-liquid extraction method with radioactive tracing by 137Cs permits attaining higher precision of the values as compared to the methods used up to now. The data for o-nitrophenyloctyl ether, 1,2-dichloroethane, and 1-octanol were compared with literature sources and recommended absolute values of DeltatG degrees,*M+) are reported. For dissociating solvents, the dependences of [DeltatG degrees,*(Cs+) - [DeltatG degrees,*(M+)] on Gibbs energy of hydration of an ion, DeltaGhydr degrees are straight lines either for four cations Cs+, Rb+, K+, and Na+ (nitrosolvents) or for three cations Cs+, Rb+, and K+ (1,2-dichloroethane and 1-octanol). The hydration of Na+ and still more of Li+ in the water-saturated organic phase is apparent from the results. This manifests for high-water-content equilibrium 1-octanol even in a reversal of the values [i.e., DeltatG degrees*,(Li+) being more negative than DeltatG degrees,*(Na+)], although for Cs+, Rb+, and K+, the general trend is conserved. Water-saturated 1-octanol is thus slightly less basic than water, but the overall selectivity is very low. For one studied nondissociating solvent, dioctyl sebacate, the trend of the dependences of log Kexch degrees,*(CsB/M+) on DeltaGhydr degrees is similar to that of Kexch degrees,*(Cs+/M+) for polar solvents, but different for different anions B, thus reflecting ion association in the organic phase.Spin trapping of nitric oxide by aci anions of nitroalkanes

Krzysztof J Reszka, Piotr Bilski, Colin F ChignellPMID: 15135358 DOI: 10.1016/j.niox.2004.03.001

Abstract

In alkaline solutions, nitroalkanes (RCH2NO2) undergo deprotonation and rearrange to an aci anion (RHC=NO2-), which may function as a spin trap. Using electron paramagnetic resonance (EPR) spectroscopy, we have investigated suitability of aci anions of a series of nitroalkanes (CH3NO2, CH3CH2NO2, CH3(CH2)2NO2, and CH3(CH2)3NO2) to spin trap nitric oxide (*NO). Based on the observed EPR spectra, the general structure of the adducts, formed by addition of *NO to RHC=NO2-, was identified as nitronitroso dianion radicals of general formula [RC(NO)NO2]*2- in strong base (0.5 M NaOH), and as a mono-anion radical [RCH(NO)NO2]*- in alkaline buffers, pH 10-13. The hyperfine splitting on 14N in the -NO2 moiety (11.2-12.48 G) is distinctly different from the splitting on 14N in the -NO moiety of the adducts (5.23-6.5 G). The structure of the adducts was verified using 15N-labeled *NO, which produced radicals, in which triplet due to splitting on 14N (I = 1) in 14NO/aci nitro adducts was replaced by a doublet due to 15N (I = 1/2) in 15NO/aci nitro adducts. EPR spectra of aci nitromethane/NO adduct recorded in NaOH and NaOD (0.5 M) showed that the hydrogen at alpha-carbon can be exchanged for deuterium, consistent with structures of the adducts being [CH(NO)NO2]*2- and [CD(NO)NO2]*2-, respectively. These results indicate that nitroalkanes could potentially be used as prototypes for development of *NO-specific spin traps suitable for EPR analysis.Differing actions of nitropropane analogs of GABA and baclofen in central and peripheral preparations

J Ong, D I Kerr, G Lacey, D R Curtis, R Hughes, R H PragerPMID: 7828642 DOI: 10.1016/0014-2999(94)90634-3

Abstract

In the guinea-pig isolated ileum, both baclofen (5-100 microM) and gamma-aminobutyric acid (GABA; 5-100 microM) induced a bicuculline-insensitive depression of cholinergic twitch contractions which was reversibly and competitively antagonised by 3-amino-1-nitropropane (50-250 microM). 3-Amino-1-nitropropane (pA2 = 5.0 +/- 0.1) was twice as potent as 2-hydroxysaclofen (pA2 = 4.5 +/- 0.1), but was equipotent with 3-aminopropyl(P-diethoxymethyl)phosphinic acid (CGP 35348) (pA2 = 4.9 +/- 0.2), and did not show any partial agonist activity at these peripheral GABAA or GABAB receptor sites. In rat neocortical slices, 3-amino-1-nitropropane did not activate GABAB receptor sites or affect baclofen-induced suppression of spontaneous discharges. In the cat spinal cord, however, under in vivo conditions, the corresponding nitro analog of baclofen 3-amino-2-(4-chloro)-nitropropane was an agonist at GABAB receptor sites, although more than 60 times weaker than baclofen in depressing monosynaptic excitatory field potentials, whereas 3-amino-1-nitropropane was an extremely weak agonist at bicuculline-sensitive GABAA sites. The differing actions of 3-amino-1-nitropropane at peripheral and central GABAB receptor sites suggest heterogeneity among these receptors.Inhalation exposure of rats to vapors of 1-nitropropane at 100 ppm

T B Griffin, A A Stein, F CoulstonPMID: 7106031 DOI: 10.1016/0147-6513(82)90017-3

Abstract

Micronucleus test in bone marrow of mice treated with 1-nitropropane, 2-nitropropane and cisplatin

U Kliesch, I D AdlerPMID: 3683438 DOI: 10.1016/0165-7992(87)90053-4

Abstract

Micronucleus tests were carried out in bone marrow of mice treated with 1-nitropropane, 2-nitropropane and cisplatin. For 1-nitropropane and 2-nitropropane the results were negative. With cisplatin a dose-dependent increase in the number of polychromatic erythrocytes with micronuclei was observed. The lowest positive dose was 0.1 mg/kg (P less than 0.001, Mann-Whitney-Wilcoxon test). The hepatocarcinogen 2-nitropropane showed clastogenic activity in human lymphocytes in vitro in the presence of S9 (Bauchinger et al., 1987). The negative results in bone marrow suggest that short-lived genotoxic metabolites may be formed in the liver but do not reach the bone marrow.Assay of 1-nitropropane, 2-nitropropane, 1-azoxypropane and 2-azoxypropane for carcinogenicity by gavage in Sprague-Dawley rats

E S Fiala, R Czerniak, A Castonguay, C C Conaway, A RivensonPMID: 3677319 DOI: 10.1093/carcin/8.12.1947

Abstract

1-Nitropropane (1-NP), 2-nitropropane (2-NP), 1-azoxypropane (1-AP) and 2-azoxypropane (2-AP), were assayed for carcinogenicity by gavage in male Sprague-Dawley rats. 2-NP was given at 1 mmol/kg three times per week for 16 weeks. 1-NP (1 mmol/kg), 1-AP (0.1 mmol/kg), 2-AP (0.1 mmol/kg) or Emulphor EL-620 vehicle was given three times per week for 16 weeks, and then once per week for 10 weeks. In the 2-NP treated group both benign and malignant liver tumors occurred in 100% of the animals. No treatment related tumors occurred in rats receiving 1-NP. In rats treated with 1-AP, a high incidence of skin tumors (100%), mostly keratoacanthomas, and of tumors of the nasal cavity (59%) was observed. Rats which were given 2-AP also showed an increased incidence of skin keratoacanthomas (21%), but not of other tumors. These findings (i) confirm, using the oral route of administration, the results of inhalation studies by others indicating the potent hepatocarcinogenicity of 2-NP, (ii) establish a practical model in which the mechanism of 2-NP carcinogenicity can now be more readily studied, and (iii) demonstrate that 1-AP, and probably 2-AP, like other aliphatic azoxy compounds thus far examined, are carcinogenic in rats.2-Nitropropane induces DNA repair synthesis in rat hepatocytes in vitro and in vivo

U Andrae, H Homfeldt, L Vogl, J Lichtmannegger, K H SummerPMID: 3365840 DOI: 10.1093/carcin/9.5.811